Cas no 1806338-81-7 (1-(3-Bromo-5-(fluoromethyl)phenyl)-3-chloropropan-1-one)
1-(3-Bromo-5-(fluoromethyl)phenyl)-3-chloropropan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(3-Bromo-5-(fluoromethyl)phenyl)-3-chloropropan-1-one
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- Inchi: 1S/C10H9BrClFO/c11-9-4-7(6-13)3-8(5-9)10(14)1-2-12/h3-5H,1-2,6H2
- InChI Key: VOKFNGYTAPTBHR-UHFFFAOYSA-N
- SMILES: BrC1C=C(CF)C=C(C=1)C(CCCl)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 201
- XLogP3: 3
- Topological Polar Surface Area: 17.1
1-(3-Bromo-5-(fluoromethyl)phenyl)-3-chloropropan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013018803-1g |
1-(3-Bromo-5-(fluoromethyl)phenyl)-3-chloropropan-1-one |
1806338-81-7 | 97% | 1g |
1,460.20 USD | 2021-05-31 |
1-(3-Bromo-5-(fluoromethyl)phenyl)-3-chloropropan-1-one Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
Additional information on 1-(3-Bromo-5-(fluoromethyl)phenyl)-3-chloropropan-1-one
1-(3-Bromo-5-(Fluoromethyl)phenyl)-3-chloropropan-1-one: A Comprehensive Overview
1-(3-Bromo-5-(fluoromethyl)phenyl)-3-chloropropan-1-one (CAS No. 1806338-81-7) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound features a brominated and fluorinated aromatic ring linked to a chlorinated aliphatic chain, making it an intriguing subject for both academic research and industrial development.
The bromine atom in the aromatic ring and the fluoromethyl group contribute to the compound's high reactivity and stability, which are crucial for its use in synthetic chemistry. The presence of the chlorine atom on the aliphatic chain further enhances its functional versatility, allowing for a wide range of chemical transformations and derivatizations. These properties make 1-(3-Bromo-5-(fluoromethyl)phenyl)-3-chloropropan-1-one an ideal starting material for the synthesis of more complex molecules with specific biological activities.
In the realm of medicinal chemistry, 1-(3-Bromo-5-(fluoromethyl)phenyl)-3-chloropropan-1-one has shown promise as a lead compound for the development of novel drugs. Recent studies have explored its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, a 2022 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibitory activity against a key enzyme implicated in cancer progression. The researchers found that the bromine and fluorine substituents played a critical role in enhancing the compound's binding affinity and selectivity.
Beyond its medicinal applications, 1-(3-Bromo-5-(fluoromethyl)phenyl)-3-chloropropan-1-one has also been investigated for its potential use in materials science. Its unique electronic properties make it suitable for the development of advanced materials with tailored functionalities. A 2021 study in Advanced Materials reported that polymers derived from this compound exhibited excellent thermal stability and mechanical strength, making them promising candidates for use in high-performance coatings and electronic devices.
The synthesis of 1-(3-Bromo-5-(fluoromethyl)phenyl)-3-chloropropan-1-one typically involves multi-step reactions, including bromination, fluorination, and chlorination processes. These steps require careful control of reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have significantly improved the efficiency and selectivity of these reactions, making the large-scale production of this compound more feasible.
In terms of safety and handling, while 1-(3-Bromo-5-(fluoromethyl)phenyl)-3-chloropropan-1-one is not classified as a hazardous material, it is important to follow standard laboratory safety protocols when working with it. Proper personal protective equipment (PPE) should be used, and the compound should be stored in a well-ventilated area to minimize exposure risks.
The future prospects for 1-(3-Bromo-5-(fluoromethyl)phenyl)-3-chloropropan-1-one are promising. Ongoing research continues to uncover new applications and derivatives with enhanced properties. As our understanding of this compound deepens, it is likely to play an increasingly important role in both academic research and industrial innovation.
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